N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzothiadiazole core with a benzyl group and a sulfonamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with benzyl chloride and sulfonamide under specific conditions. One common method includes:
Starting Material: 2,1,3-benzothiadiazole.
Reagents: Benzyl chloride, sulfonamide, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for imaging.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Fluorescent Probes: The benzothiadiazole core can act as a fluorescent probe, allowing for imaging of biological structures.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and use in various chemical reactions.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
4-Amino-2,1,3-benzothiadiazole: Studied for its luminescent properties and coordination with metals.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
123708-43-0 |
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Molecular Formula |
C13H11N3O2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-20(18,14-9-10-5-2-1-3-6-10)12-8-4-7-11-13(12)16-19-15-11/h1-8,14H,9H2 |
InChI Key |
HCHFGTNGNXOFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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